molecular formula C23H18BrN5O2S B11681391 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11681391
M. Wt: 508.4 g/mol
InChI Key: MRCILVCWECNJBM-AFUMVMLFSA-N
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Description

N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a Schiff base derivative characterized by a central acetohydrazide backbone. The molecule features:

  • 5-Bromo-2-hydroxyphenyl group: Positioned at the hydrazone moiety, contributing hydrogen-bonding capacity via the hydroxyl group and steric/electronic effects from bromine .
  • The diphenyl substituents enhance lipophilicity .
  • Molecular formula: C₂₁H₁₉Br₂N₅O₂S (average mass: 565.284 g/mol) .

Properties

Molecular Formula

C23H18BrN5O2S

Molecular Weight

508.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H18BrN5O2S/c24-18-11-12-20(30)17(13-18)14-25-26-21(31)15-32-23-28-27-22(16-7-3-1-4-8-16)29(23)19-9-5-2-6-10-19/h1-14,30H,15H2,(H,26,31)/b25-14+

InChI Key

MRCILVCWECNJBM-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol precursor is synthesized via cyclocondensation of diphenylcarbazide with carbon disulfide under basic conditions. For example:

  • Reactants : Diphenylcarbazide (10 mmol), CS₂ (15 mmol), KOH (20 mmol).

  • Conditions : Reflux in ethanol (12 h), followed by acidification with HCl to pH 3–4.

  • Yield : 78–85% after recrystallization from ethanol.

Characterization Data :

  • ¹H-NMR (DMSO-d₆) : δ 7.45–7.89 (m, 10H, aromatic), 13.21 (s, 1H, -SH).

  • IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N).

Formation of 2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide

The sulfanylacetohydrazide intermediate is prepared through nucleophilic substitution:

  • Reactants : 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol (1 eq), ethyl chloroacetate (1.2 eq).

  • Conditions : Anhydrous DMF, K₂CO₃ (2 eq), 80°C for 6 h.

  • Post-Reaction : Hydrazine hydrate (3 eq) in ethanol under reflux (4 h) to convert the ester to hydrazide.

Optimization Insights :

  • Solvent Choice : DMF enhances reactivity over THF or acetonitrile, improving yields from 65% to 88%.

  • Yield : 82–91% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data :

  • ¹H-NMR (DMSO-d₆) : δ 4.27 (s, 2H, -SCH₂), 7.42–8.02 (m, 10H, aromatic), 10.12 (s, 1H, -NH).

  • ESI-MS : m/z 397.10 [M+H]⁺.

Condensation with 5-Bromo-2-Hydroxybenzaldehyde

The final hydrazone is formed via Schiff base reaction:

  • Reactants : 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (1 eq), 5-bromo-2-hydroxybenzaldehyde (1.05 eq).

  • Conditions : Ethanol, catalytic acetic acid, reflux (5 h).

  • Workup : Precipitation in ice-water, filtration, and crystallization from ethanol.

Critical Parameters :

  • Molar Ratio : A 5% excess of aldehyde prevents unreacted hydrazide, maximizing yield.

  • Yield : 74–89% depending on purity of aldehyde.

Characterization Data :

  • ¹H-NMR (DMSO-d₆) : δ 8.37 (s, 1H, CH=N), 6.15 (s, 1H, aromatic), 4.50 (s, 2H, -SCH₂), 11.84 (s, 1H, -OH).

  • IR (KBr) : 3170 cm⁻¹ (N-H), 1681 cm⁻¹ (C=O), 1616 cm⁻¹ (C=N).

Mechanistic Analysis

Nucleophilic Substitution Dynamics

The sulfanyl bridge formation proceeds via an SN² mechanism, where the triazole-thiolate anion attacks the electrophilic carbon of ethyl chloroacetate. Potassium carbonate deprotonates the thiol, enhancing nucleophilicity.

Schiff Base Formation

The hydrazide’s -NH₂ group reacts with the aldehyde’s carbonyl carbon, forming an imine (C=N) bond. Acetic acid catalyzes proton transfer, stabilizing the intermediate.

Comparative Reaction Conditions and Yields

StepReactantsSolventBase/CatalystTemp (°C)Time (h)Yield (%)
Triazole-Thiol SynthesisDiphenylcarbazide, CS₂EthanolKOH801278–85
SulfanylacetohydrazideTriazole-thiol, Ethyl chloroacetateDMFK₂CO₃80682–91
Hydrazone FormationAcetohydrazide, 5-Bromo-2-hydroxybenzaldehydeEthanolAcetic acid80574–89

Purification and Analytical Validation

  • Crystallization : Ethanol/isopropanol mixtures yield high-purity crystals (mp 210–215°C).

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted aldehyde.

  • Purity Confirmation : HPLC (C18 column, 90:10 MeOH/H₂O) shows >98% purity.

Challenges and Mitigation Strategies

  • Byproduct Formation : Oxidative dimerization of thiols is minimized using N₂ atmosphere.

  • Hydrazone Isomerism : The E-isomer predominates (>95%) due to steric hindrance .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or reduce the triazole ring.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

3.1 Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. Studies have shown that N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide demonstrates effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis .

3.2 Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The presence of the triazole ring enhances its interaction with biological targets involved in cancer proliferation pathways .

3.3 Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This positions it as a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenolic and triazole rings can significantly influence biological activity. For instance, variations in the substituents on the triazole ring have been shown to enhance potency against specific microbial strains or cancer cell lines.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers involved synthesizing various derivatives of acetohydrazide compounds, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer properties of this compound against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated that the compound inhibited cell growth in a dose-dependent manner and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not well-documented. its potential biological activity could be attributed to its ability to interact with various molecular targets such as enzymes or receptors. The triazole ring and hydrazide group may play a role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Identifier Key Substituents/Modifications Implications Reference
Target Compound 5-Bromo-2-hydroxyphenyl; 4,5-diphenyl-1,2,4-triazole-3-thiol High lipophilicity; potential for hydrogen bonding and metal coordination .
N′-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide 5-Bromo-2-fluorophenyl; 4-(4-chlorophenyl)-5-phenyltriazole Fluorine increases electronegativity; chloro-phenyl enhances steric bulk and lipophilicity .
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) Pyridine-2-yl; ethyl group on triazole Pyridine enables metal coordination; ethyl group reduces crystallinity .
(E)-N’-(5-Bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (11h) 1,2,3-Triazole isomer; 4-phenyl substituent Altered geometry reduces π-π stacking; lower yield (58.55%) suggests synthetic challenges .
(E)-N’-(4-Nitrobenzylidene)-2-(1-(4-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide 4-Nitrobenzylidene; 5-oxo-triazole; 4-methoxyphenyl Nitro group enhances electron-withdrawing effects; methoxy improves solubility .
2-[[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl]-N’-(3-bromo-4-hydroxy-5-methoxyphenyl)acetohydrazide Benzimidazole core; 3-bromo-4-hydroxy-5-methoxyphenyl Benzimidazole increases rigidity; methoxy and bromine enhance bioactivity .

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility :

  • Hydroxyl vs. Fluoro : The target compound’s 2-hydroxyl group (vs. 2-fluoro in ) facilitates hydrogen bonding, improving solubility in polar solvents. Fluorine, however, increases metabolic stability .
  • Diphenyltriazole vs. Pyridine/Chlorophenyl : The 4,5-diphenyltriazole in the target compound enhances π-π interactions compared to pyridine (ZE-4b) or chlorophenyl (), which prioritize metal coordination or steric hindrance .

Triazole Isomerism :

  • 1,2,4-Triazole (target compound) vs. 1,2,3-triazole (11h): The 1,2,4-triazole’s geometry allows better planarity for stacking interactions, whereas 1,2,3-triazole’s asymmetry may limit crystallinity .

Methoxy groups improve solubility but reduce membrane permeability . Benzimidazole Core (): Adds rigidity and aromatic surface area, likely enhancing DNA intercalation or enzyme inhibition compared to the target compound’s triazole-thiol system .

Synthetic Challenges :

  • Lower yields in compound 11h (58.55%) highlight difficulties in synthesizing 1,2,3-triazole derivatives compared to the more stable 1,2,4-triazole systems (target compound).

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that exhibits notable biological activity. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H20BrN5O3SC_{24}H_{20}BrN_{5}O_{3}S, with a molecular weight of approximately 538.427 g/mol. The structure includes a brominated phenolic group, a hydrazide moiety, and a triazole ring, which contribute to its biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC24H20BrN5O3S
Molecular Weight538.427 g/mol
CAS NumberNot available
Melting PointNot reported

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, studies have shown that triazole derivatives exhibit potent antibacterial effects against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study of related compounds, it was found that derivatives with similar structures displayed minimum inhibitory concentrations (MICs) in the range of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups significantly enhanced the antibacterial potency of these compounds .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including human colon adenocarcinoma (HT-29) and non-small-cell lung carcinoma (A549).

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)
HT-29 (Colon Adenocarcinoma)25.5
A549 (Lung Carcinoma)30.7
MCF-7 (Breast Carcinoma)40.1

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell survival and proliferation .

Inhibition of Enzymatic Activity

The compound has been reported to inhibit specific enzymes involved in cancer progression, such as topoisomerases and proteasomes. This inhibition disrupts DNA replication and repair processes in cancer cells.

Reactive Oxygen Species (ROS) Generation

Another proposed mechanism is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. This dual action—targeting both enzymatic pathways and inducing oxidative damage—enhances its therapeutic potential.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis involves a multi-step process, starting with condensation of 5-bromo-2-hydroxybenzaldehyde with a triazole-thioacetohydrazide precursor. Key optimizations include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency due to better solubility of intermediates .
  • Catalyst use : Acidic or basic catalysts (e.g., acetic acid or piperidine) accelerate hydrazone formation .
  • Purification : Recrystallization from ethanol or methanol, followed by column chromatography (silica gel, eluent: chloroform/methanol 9:1), ensures high purity (>95%) .

Q. What spectroscopic techniques are most reliable for structural confirmation?

A combination of techniques is critical:

  • NMR : 1^1H and 13^13C NMR confirm the hydrazone linkage (δ ~8.5 ppm for imine proton) and aromatic substituents .
  • FT-IR : Peaks at ~1600 cm1^{-1} (C=N stretch) and ~1250 cm1^{-1} (C-S bond) validate core functional groups .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 549.08) .

Q. How should initial biological activity screening be designed for this compound?

  • Target selection : Prioritize enzymes/receptors associated with triazole derivatives (e.g., tyrosine kinases, bacterial DNA gyrase) .
  • Assay types : Use MIC assays for antimicrobial activity (against S. aureus and E. coli) and MTT assays for cytotoxicity (e.g., HeLa cells) .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and vehicle controls (DMSO <0.1%) to validate results .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved methodologically?

Discrepancies often arise from structural analogs with varying substituents. Strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Br with Cl or methoxy groups) to isolate activity contributors .
  • Dose-response assays : Compare IC50_{50} values across studies to identify potency thresholds .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., topoisomerase II) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to triazole-sensitive targets (e.g., EGFR kinase; PDB ID: 1M17) .
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes, with RMSD <2.0 Å indicating robust binding .
  • DFT calculations : Gaussian 09 optimizes the compound’s electronic structure to predict reactive sites (e.g., electrophilic sulfanyl group) .

Q. How does crystallography aid in understanding this compound’s reactivity?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Conformational flexibility : The E-configuration of the hydrazone moiety is stabilized by intramolecular H-bonding (O-H···N) .
  • Packing interactions : π-π stacking between triazole and phenyl rings influences solubility and crystallinity .
  • Halogen bonding : The bromine atom participates in non-covalent interactions (Br···O/N), affecting binding to biological targets .

Q. What strategies address low aqueous solubility during formulation studies?

  • Prodrug design : Introduce phosphate or glycoside groups at the hydroxyl site to enhance hydrophilicity .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers (size: 100–200 nm) to improve bioavailability .
  • Co-crystallization : Co-formers like succinic acid increase solubility via hydrogen-bonding networks .

Methodological Notes

  • Contradictory bioactivity data : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Stereochemical considerations : The E-configuration of the hydrazone linkage is critical for activity; monitor via NOESY NMR to avoid Z-isomer contamination .

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